molecular formula C9H17NO B8790668 Octahydro-2H-quinolizin-1-ol

Octahydro-2H-quinolizin-1-ol

Cat. No.: B8790668
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-quinolizin-1-ol is a bicyclic amine-alcohol derivative characterized by a fused quinolizidine ring system with a hydroxyl group (-OH) at the 1-position. These derivatives feature a hydroxymethyl (-CH2OH) group instead of a direct hydroxyl substitution. These compounds are typically utilized as laboratory chemicals or intermediates in pharmaceutical synthesis, as indicated by their classification under "manufacture of chemical compounds" in safety data sheets .

Key hazards associated with ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2

InChI Key

MTVNMVKUNMOINI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereoisomers (e.g., 10248-30-3 vs. 486-70-4) exhibit identical similarity scores (1.00) but differ in spatial arrangement, which may influence receptor binding in pharmaceutical contexts .
  • The hydroxymethyl group (-CH2OH) enhances solubility compared to direct hydroxyl (-OH) substitution, as seen in the parent compound this compound.

Bicyclic Systems with Modified Substituents

Compound Name CAS Number Functional Group Key Structural Features Similarity Score
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol 64119-88-6 -CH2OH Dimethyl-substituted naphthyridine core; additional methano bridges 0.97
((8S,8aS)-Octahydroindolizidin-8-yl)methanol 725250-80-6 -CH2OH Indolizidine scaffold (8S,8aS configuration) 0.97
(1-(4-Ethylcyclohexyl)piperidin-3-yl)methanol 467240-02-4 -CH2OH Piperidine ring with ethylcyclohexyl substitution 0.97

Key Observations :

  • Indolizidine-based compounds (e.g., 725250-80-6) share bicyclic frameworks but differ in ring size (indolizidine vs. quinolizidine), impacting pharmacokinetic properties .

Functional Group Variants

Compound Name CAS Number Functional Group Key Structural Features
((1S,9αR)-Octahydro-1H-quinolizin-1-yl)-methanamine Not Provided -CH2NH2 Quinolizidine core with amine substitution

Key Observations :

  • Replacing -CH2OH with -CH2NH2 (methanamine derivative) introduces basicity, altering solubility and interaction with biological targets .

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